2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride
Overview
Description
2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H10ClF3N2. It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Biochemical Analysis
Biochemical Properties
2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with histamine receptors, particularly the H1 subtype . The nature of these interactions involves binding to the receptor sites, which can influence the receptor’s activity and downstream signaling pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with histamine receptors can lead to changes in intracellular calcium levels, which in turn affects various cellular processes such as muscle contraction, neurotransmitter release, and immune responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an agonist for histamine receptors, particularly the H1 subtype, leading to receptor activation and subsequent signaling cascades . This activation can result in enzyme inhibition or activation and changes in gene expression, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained effects on cellular signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate histamine receptor activity without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including changes in cardiovascular function and immune responses . Threshold effects have been noted, where a certain dosage is required to achieve the desired biochemical effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can influence metabolic flux and metabolite levels, impacting overall cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and subsequent biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride typically involves the reaction of 4-(Trifluoromethyl)pyridine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted pyridines. These products have diverse applications in different fields of research.
Scientific Research Applications
2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of biological pathways and interactions.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and stability, making it effective in modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Trifluoromethyl)phenyl]ethan-1-amine hydrochloride
- 2-[4-(Trifluoromethyl)pyridin-3-yl]ethan-1-amine hydrochloride
- 2-[4-(Trifluoromethyl)pyridin-4-yl]ethan-1-amine hydrochloride
Uniqueness
2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride is unique due to its specific trifluoromethyl substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-[4-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2.ClH/c9-8(10,11)6-2-4-13-7(5-6)1-3-12;/h2,4-5H,1,3,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIVYTFMYHWFAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803607-61-5 | |
Record name | 2-Pyridineethanamine, 4-(trifluoromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803607-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.